

Enantioselective Synthesis of SNAP-7941: A Technical Guide

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This in-depth technical guide details the enantioselective synthesis of **SNAP-7941**, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1-R). The document provides a comprehensive overview of two successful organocatalytic strategies for the asymmetric synthesis of the core dihydropyrimidone (DHPM) scaffold, along with the synthesis of the requisite side chain and final coupling reaction. Detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of the synthetic pathways and the MCH1-R signaling cascade are provided to facilitate understanding and replication by researchers in the field.

Introduction

SNAP-7941 is a small molecule antagonist of the MCH1 receptor, a G protein-coupled receptor (GPCR) implicated in the regulation of appetite, anxiety, and depression.[1][2][3] Its therapeutic potential has driven the development of efficient enantioselective synthetic routes to access the biologically active enantiomer. Traditional methods often relied on the chiral separation of a racemic mixture of the dihydropyrimidone (DHPM) core.[1] This guide focuses on two modern organocatalytic approaches that establish the crucial stereocenter early in the synthesis: a Cinchona alkaloid-catalyzed Mannich reaction and a chiral phosphoric acid-catalyzed Biginelli reaction.[1]

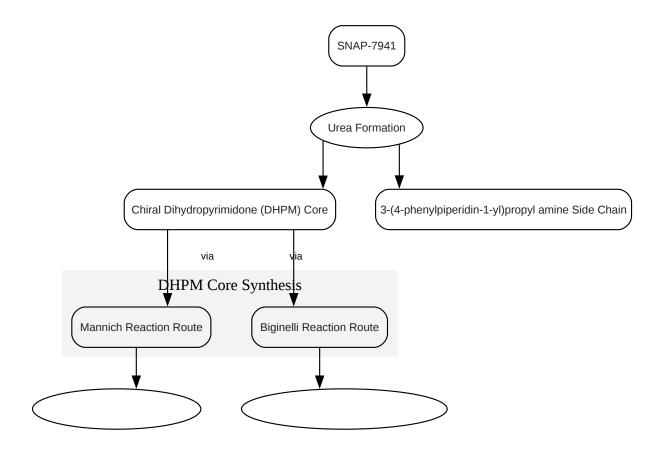
Retrosynthetic Analysis and Overall Strategy



The synthesis of **SNAP-7941** can be conceptually divided into three key stages:

- Enantioselective synthesis of the chiral dihydropyrimidone (DHPM) core. This is the most critical part of the synthesis, as it establishes the stereochemistry of the final molecule.
- Synthesis of the 3-(4-phenylpiperidin-1-yl)propyl amine side chain. This component is coupled to the DHPM core in the final step.
- Coupling of the DHPM core and the side chain. This is typically achieved through the formation of a urea linkage.

The following diagram illustrates the overall synthetic strategy.



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Caption: Overall Synthetic Strategy for SNAP-7941.



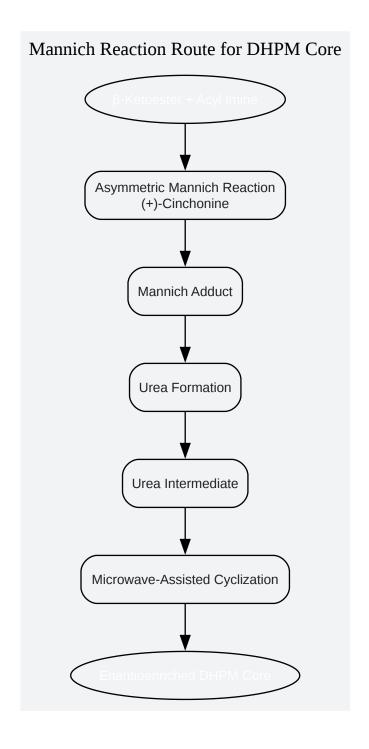
Enantioselective Synthesis of the Dihydropyrimidone (DHPM) Core

Two primary organocatalytic methods have been successfully employed for the asymmetric synthesis of the DHPM core of **SNAP-7941**.

Method 1: Cinchona Alkaloid-Catalyzed Asymmetric Mannich Reaction

This approach involves the addition of a β -ketoester to an acyl imine, catalyzed by a Cinchona alkaloid, followed by cyclization to form the DHPM ring.





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Caption: Mannich Reaction Workflow for DHPM Core Synthesis.

Table 1: Catalyst Screen for the Asymmetric Mannich Reaction

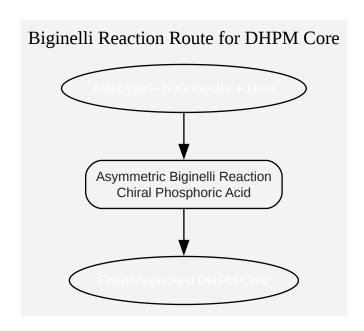


Catalyst	Yield (%)	Enantiomeric Excess (ee, %)
(+)-Cinchonine	85	95
Quinine	78	88
Quinidine	75	85
Cupreine	65	80

To a solution of α -amido sulfone (1.00 mmol) and (+)-cinchonine (0.10 mmol) in CH₂Cl₂ (10 mL) at -15 °C is added the β -ketoester (3.00 mmol) followed by a saturated aqueous solution of Na₂CO₃/NaCl (10 mL). The reaction is stirred for 4 hours. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography to yield the Mannich adduct.

Method 2: Chiral Phosphoric Acid-Catalyzed Asymmetric Biginelli Reaction

This method utilizes a three-component condensation of an aldehyde, a β -ketoester, and urea, catalyzed by a chiral BINOL-derived phosphoric acid.





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Caption: Biginelli Reaction Workflow for DHPM Core Synthesis.

Table 2: Chiral Phosphoric Acid Catalyst Screen for the Asymmetric Biginelli Reaction

Catalyst	Yield (%)	Enantiomeric Excess (ee, %)
(R)-TRIP	80	96
(S)-TRIP	78	95
(R)-H8-BINOL PA	75	90

To a mixture of 3,4-difluorobenzaldehyde (0.40 mmol), methyl acetoacetate (0.20 mmol), and urea (0.20 mmol) in CH₂Cl₂ (3 mL) is added the chiral phosphoric acid catalyst (0.02 mmol). The reaction mixture is stirred at room temperature for 48 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to afford the enantioenriched dihydropyrimidone.

Synthesis of the 3-(4-Phenylpiperidin-1-yl)propyl Amine Side Chain

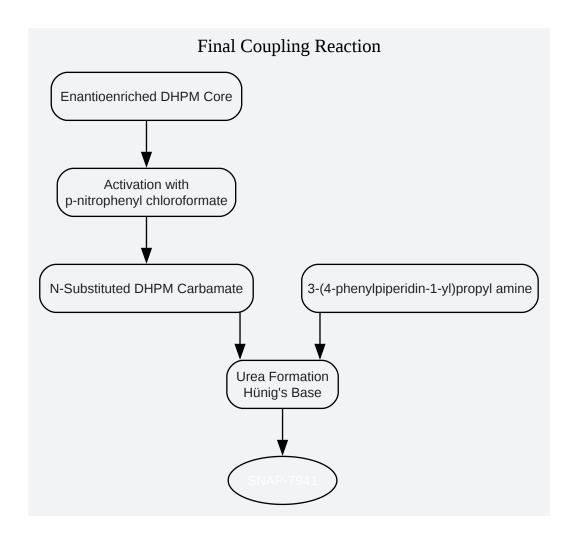
The side chain is synthesized from 4-phenylpiperidine and 1-bromo-3-chloropropane in a two-step process.

A mixture of 4-phenylpiperidine (1.0 equiv), 1-bromo-3-chloropropane (1.2 equiv), and K₂CO₃ (2.0 equiv) in acetonitrile is heated at reflux for 12 hours. After cooling to room temperature, the mixture is filtered, and the solvent is evaporated. The resulting intermediate is then treated with sodium azide in DMF, followed by reduction with LiAlH₄ in THF to yield the desired 3-(4-phenylpiperidin-1-yl)propyl amine.

Final Assembly of SNAP-7941

The final step involves the coupling of the chiral DHPM core with the amine side chain to form a urea linkage.





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Caption: Final Assembly of SNAP-7941.

Table 3: Final Coupling Reaction Conditions and Yield

Reactant 1	Reactant 2	Reagent	Solvent	Time (h)	Yield (%)
N-Substituted DHPM Carbamate	3-(4- phenylpiperidi n-1-yl)propyl amine	DIPEA	CH ₂ Cl ₂	24	90

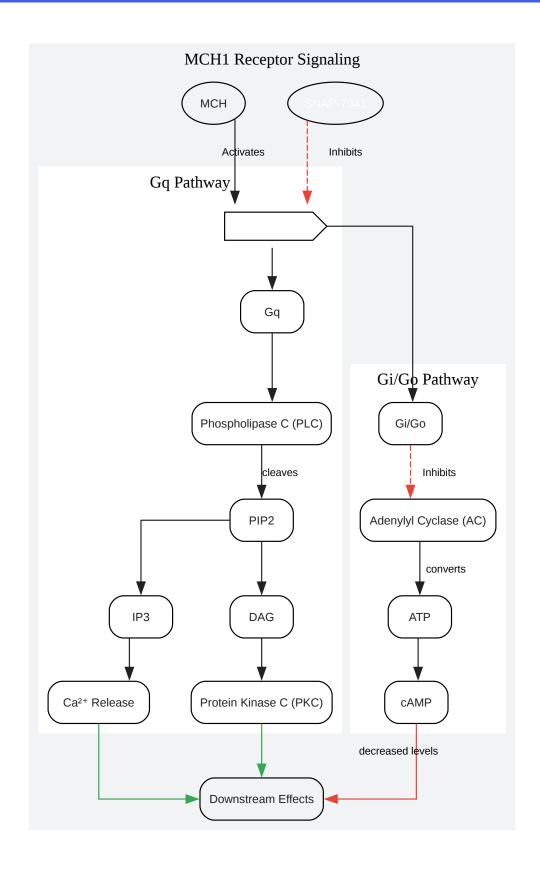


To a solution of the enantioenriched DHPM core (1.0 equiv) in CH₂Cl₂ is added p-nitrophenyl chloroformate (1.1 equiv) and pyridine (1.2 equiv) at 0 °C. The mixture is stirred for 2 hours at room temperature. The reaction is quenched with water, and the organic layer is separated, dried, and concentrated to give the N-substituted DHPM carbamate. This intermediate is then dissolved in CH₂Cl₂, and the 3-(4-phenylpiperidin-1-yl)propyl amine side chain (1.2 equiv) and Hünig's base (2.0 equiv) are added. The reaction is stirred for 24 hours at room temperature. The mixture is concentrated, and the residue is purified by flash chromatography to afford **SNAP-7941**.

MCH1 Receptor Signaling Pathway

SNAP-7941 acts as an antagonist at the MCH1 receptor, which is a G protein-coupled receptor. The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCH1-R activates multiple downstream signaling pathways through its coupling to Gq and Gi/Go proteins. **SNAP-7941** blocks these signaling events.





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Caption: MCH1 Receptor Signaling Pathway and the inhibitory action of SNAP-7941.



Conclusion

This technical guide has provided a detailed overview of the enantioselective synthesis of **SNAP-7941**. The two highlighted organocatalytic methods, the Cinchona alkaloid-catalyzed Mannich reaction and the chiral phosphoric acid-catalyzed Biginelli reaction, offer efficient and highly stereoselective routes to the key dihydropyrimidone intermediate. The detailed experimental protocols and tabulated data provide a valuable resource for researchers aiming to synthesize **SNAP-7941** and related MCH1-R antagonists. Furthermore, the visualization of the MCH1-R signaling pathway offers context for the mechanism of action of this important pharmacological tool.

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